molecular formula C7H5I2NO3 B3337688 4-Amino-2-hydroxy-3,5-diiodobenzoic acid CAS No. 74764-64-0

4-Amino-2-hydroxy-3,5-diiodobenzoic acid

Cat. No.: B3337688
CAS No.: 74764-64-0
M. Wt: 404.93 g/mol
InChI Key: FSJFOJCPPGAWML-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxy-3,5-diiodobenzoic acid is an organic compound belonging to the class of salicylic acids It is characterized by the presence of amino, hydroxy, and diiodo functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydroxy-3,5-diiodobenzoic acid typically involves the iodination of 4-Aminosalicylic acid. The process begins with the nitration of salicylic acid to form 4-nitrosalicylic acid, followed by reduction to obtain 4-aminosalicylic acid. The final step involves the iodination of 4-aminosalicylic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxy-3,5-diiodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives or other substituted benzoic acids.

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxy-3,5-diiodobenzoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an endothelin-1 receptor inhibitor, affecting vascular function and blood pressure regulation . Additionally, it can modulate the activity of aldo-keto reductase family enzymes, influencing steroid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-hydroxy-3,5-diiodobenzoic acid is unique due to the presence of both amino and hydroxy groups along with diiodo substitution on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-2-hydroxy-3,5-diiodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I2NO3/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1,11H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJFOJCPPGAWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)N)I)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304419
Record name 4-amino-2-hydroxy-3,5-diiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74764-64-0
Record name NSC165669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-2-hydroxy-3,5-diiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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